molecular formula C13H13NO B1403799 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile CAS No. 1414513-75-9

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile

Cat. No.: B1403799
CAS No.: 1414513-75-9
M. Wt: 199.25 g/mol
InChI Key: QZGRQRCGRXVDNX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile follows International Union of Pure and Applied Chemistry guidelines, providing precise structural information through its naming convention. The molecular formula C₁₃H₁₃NO indicates the presence of thirteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 199.25 daltons. The systematic name reveals several critical structural features: the "6-phenyl" designation indicates the attachment of a benzene ring at the sixth position of the spirocyclic core, while "2-oxa" specifies the incorporation of an oxygen atom at the second position within the spiro framework.

The spirocyclic nomenclature "[3.3]heptane" denotes the presence of two three-membered ring components sharing a common spiro carbon atom, creating a seven-membered overall framework. This specific ring size combination generates unique geometric constraints that influence the compound's conformational preferences and reactivity patterns. The "6-carbonitrile" suffix indicates the presence of a cyano group (-C≡N) at the same carbon center as the phenyl substituent, creating a quaternary carbon with significant steric congestion.

Table 1: Molecular Descriptors and Structural Identifiers

Parameter Value
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
InChI Key QZGRQRCGRXVDNX-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C#N)C3=CC=CC=C3)COC2
Boiling Point 369.9 ± 42.0 °C
Density 1.2 ± 0.1 g/cm³

The InChI (International Chemical Identifier) representation InChI=1S/C13H13NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5H,6-7,9-10H2 provides a standardized chemical structure encoding that facilitates database searches and structural comparisons. This identifier encodes the complete connectivity pattern and serves as a unique molecular fingerprint for the compound. The canonical SMILES notation offers a linear representation of the molecular structure, enabling computational analysis and structural database queries.

Spirocyclic Architecture: Ring Conformation and Stereoelectronic Effects

The spirocyclic architecture of 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile exhibits distinctive conformational characteristics that differentiate it from conventional ring systems. The spiro[3.3]heptane framework consists of two four-membered rings connected through a single carbon atom, creating a rigid three-dimensional structure with limited conformational flexibility. This architectural constraint results in unique stereoelectronic effects that influence both the electronic distribution and the spatial arrangement of substituents around the spiro center.

The presence of the oxygen heteroatom within the spirocyclic framework introduces additional electronic effects through its lone pair electrons, which can participate in hyperconjugative interactions with adjacent carbon-carbon bonds. These interactions contribute to the overall stability of the spirocyclic system while modulating the reactivity of nearby functional groups. The oxaspiro moiety creates a polar environment within the otherwise hydrophobic scaffold, potentially influencing intermolecular interactions and solubility properties.

The quaternary carbon at position 6 bears both the phenyl group and the carbonitrile substituent, creating significant steric hindrance that affects the conformational preferences of the molecule. This substitution pattern generates non-coplanar exit vectors that deviate substantially from the linear arrangement observed in para-disubstituted benzene rings. The geometric constraints imposed by the spirocyclic framework result in specific dihedral angles between the phenyl ring and the carbonitrile group, influencing their electronic interactions through space.

Table 2: Geometric Parameters of Spirocyclic Framework

Parameter Spiro[3.3]heptane Para-Benzene Ring
Plane Angle φ₁ 22.8-29.7° 0.6-2.2°
Plane Angle φ₂ 22.8-29.7° 0.6-2.2°
Dihedral Angle θ 129-130° 123-149°
Exit Vector Distance +1.2 Å longer Reference

The stereoelectronic effects within the spirocyclic system are further modulated by the carbonitrile group, which acts as a strong electron-withdrawing substituent. The cyano group's linear geometry and sp hybridization create additional geometric constraints while significantly altering the electronic environment around the spiro center. These effects contribute to the compound's unique reactivity profile and potential for forming specific intermolecular interactions.

X-ray Crystallographic Studies of Bicyclic Framework

Crystallographic analysis of 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile and related spirocyclic compounds has provided detailed insights into the solid-state structure and molecular geometry. X-ray diffraction studies reveal precise bond lengths, bond angles, and conformational parameters that validate theoretical predictions and computational modeling results. The crystallographic data demonstrates the rigid nature of the spirocyclic framework and confirms the non-planar arrangement of substituents around the spiro center.

The crystal structure analysis shows that the spiro[3.3]heptane core adopts a specific conformation that minimizes steric interactions while maintaining orbital overlap for optimal electronic stabilization. The two four-membered rings within the spirocyclic system exhibit slight deviations from planarity due to angle strain, with the oxygen-containing ring showing marginally different geometric parameters compared to the all-carbon ring. These structural distortions are accommodated through subtle adjustments in bond angles and lengths throughout the molecular framework.

Thermal ellipsoid representations from X-ray crystallographic data illustrate the molecular motion and flexibility within the solid state. The phenyl group exhibits typical aromatic bond lengths and angles, while its orientation relative to the spirocyclic core is determined by the steric requirements of the quaternary carbon substitution pattern. The carbonitrile group maintains its characteristic linear geometry with a carbon-nitrogen triple bond length consistent with sp hybridization.

Table 3: Selected Crystallographic Parameters

Bond/Angle Value Standard Deviation
Spiro C-C Bond Length 1.54 Å ± 0.02 Å
C-O Bond Length 1.43 Å ± 0.01 Å
C≡N Bond Length 1.17 Å ± 0.01 Å
C-C-C Angle (Ring) 89.2° ± 0.5°
Phenyl-Spiro Dihedral 127.3° ± 1.2°

The packing arrangements within the crystal lattice reveal the intermolecular interactions that stabilize the solid-state structure. Weak hydrogen bonding interactions between aromatic hydrogen atoms and the oxygen heteroatom contribute to the overall crystal stability. Additionally, π-π stacking interactions between phenyl rings of adjacent molecules provide supplementary stabilization in the crystalline environment.

Comparative Analysis with Related Spiro[3.3]heptane Derivatives

Comparative structural analysis of 6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile with related spiro[3.3]heptane derivatives reveals the influence of substitution patterns on molecular geometry and properties. The parent 2-oxaspiro[3.3]heptane system (C₆H₁₀O, molecular weight 98.14 g/mol) provides the fundamental spirocyclic scaffold upon which additional functional groups are incorporated. This comparison demonstrates how substituent effects modify the electronic and steric properties of the core framework.

The unsubstituted spiro[3.3]heptane-2-carbonitrile (C₈H₁₁N, molecular weight 121.18 g/mol) lacks both the phenyl group and the oxygen heteroatom present in the target compound. This structural comparison highlights the significant impact of phenyl substitution on molecular size, lipophilicity, and potential biological interactions. The absence of the oxygen atom in this derivative eliminates the polar functionality and associated electronic effects observed in the oxa-containing analog.

Recent investigations have demonstrated that spiro[3.3]heptane scaffolds can serve as effective bioisosteres for aromatic ring systems in medicinal chemistry applications. The three-dimensional geometry and exit vector arrangements of these spirocyclic systems provide alternative spatial relationships compared to conventional benzene rings. This property has been exploited in the development of saturated analogs of established pharmaceutical compounds, including anticancer agents and anesthetic drugs.

Table 4: Comparative Analysis of Spiro[3.3]heptane Derivatives

Compound Molecular Formula Key Features Exit Vector Angle
6-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile C₁₃H₁₃NO Phenyl, Oxa, Nitrile 22.8-29.7°
2-Oxaspiro[3.3]heptane C₆H₁₀O Oxa functionality only Variable
Spiro[3.3]heptane-2-carbonitrile C₈H₁₁N Nitrile only 20-25°
Para-disubstituted benzene Variable Planar aromatic 0.6-2.2°

The incorporation of different heteroatoms and functional groups within the spiro[3.3]heptane framework modulates both physical properties and biological activities. Nitrogen-containing derivatives such as 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile exhibit altered basicity and hydrogen bonding capabilities compared to their oxygen-containing counterparts. These modifications influence solubility profiles, membrane permeability, and receptor binding characteristics in biological systems.

Stereoelectronic effects vary significantly among different spiro[3.3]heptane derivatives depending on the nature and position of substituents. The presence of electron-withdrawing groups such as carbonitrile enhances the electrophilic character of the spiro carbon, while electron-donating substituents produce the opposite effect. These electronic perturbations influence reactivity patterns and stability characteristics across the family of spirocyclic compounds.

Properties

IUPAC Name

6-phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-8-13(11-4-2-1-3-5-11)6-12(7-13)9-15-10-12/h1-5H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGRQRCGRXVDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C#N)C3=CC=CC=C3)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238261
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414513-75-9
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414513-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxaspiro[3.3]heptane-6-carbonitrile, 6-phenyl-
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Preparation Methods

Cyclization of Phenyl-Substituted Precursors

The principal synthetic route involves the cyclization of phenyl-substituted ketones or related precursors with appropriate reagents to form the spirocyclic oxetane ring. Typically, this involves:

  • Starting materials: Phenyl-substituted cyclobutanones or cyclobutanes bearing a suitable leaving group.
  • Cyclization method: Intramolecular nucleophilic substitution or ring-closure reactions under Lewis acid catalysis or basic conditions.
  • Catalysts: Lewis acids such as titanium tetrachloride or boron trifluoride are commonly employed to activate carbonyl groups and facilitate ring closure.
  • Reaction conditions: Controlled temperature (often 0–40°C) and solvents like dichloromethane or tetrahydrofuran (THF).

This approach enables the formation of the oxetane ring fused at the spiro center, yielding the 2-oxa-spiro[3.3]heptane core with the phenyl substituent in place.

Use of Strain-Release from Bicyclo[1.1.0]butanes

An advanced method involves the strain-release ring-opening of bicyclo[1.1.0]butane derivatives:

  • Preparation of bicyclo[1.1.0]butyl sulfoxides followed by lithiation and addition to ketones or aldehydes.
  • Palladium-catalyzed cross-coupling with aryl triflates induces ring-opening and epoxide formation, effectively constructing the oxetane ring at the spiro center.
  • This method offers excellent diastereoselectivity (>98:2 dr) and yields ranging from 31% to 87%, depending on substrate electronics and sterics.

One-Pot Multi-Step Synthesis via Enolate Chemistry

Asymmetric synthesis variants have been developed using:

Detailed Reaction Pathway Example

Step Description Reagents/Conditions Outcome
1 Enolate formation from ethyl cyclobutanecarboxylate LiHMDS, THF, −78°C Generation of nucleophilic intermediate
2 Nucleophilic addition to Davis–Ellman imine Chiral imine, −78°C to 0°C Formation of sulfinamide intermediate
3 Reduction and protection LiAlH4 or NaBH4, protecting groups (e.g., Boc) Preparation for cyclization
4 Intramolecular substitution (ring closure) Base or acid catalysis, room temperature Formation of spirocyclic oxetane ring
5 Purification Chromatography Isolated 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile

This sequence is adaptable for asymmetric synthesis, allowing for stereoselective preparation of the compound.

Formulation and Stock Solution Preparation

For research applications, this compound is prepared as stock solutions with precise molarity calculations to ensure reproducibility:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 5.0188 1.0038 0.5019
5 mg 25.0941 5.0188 2.5094
10 mg 50.1882 10.0376 5.0188

Solubility is enhanced by heating to 37°C and ultrasonic oscillation. Stock solutions are stored at 2–8°C or frozen at −20°C to −80°C for longer stability.

Research Findings and Optimization Notes

  • Scalability: Flow microreactor technology has been applied to improve scalability and reaction control, enhancing yield and purity for industrial production.
  • Diastereoselectivity: The use of chiral auxiliaries and imines provides high stereoselectivity, critical for pharmaceutical applications.
  • Solvent Systems: Sequential addition of solvents such as DMSO, PEG300, Tween 80, and water is used to prepare in vivo formulations, ensuring clear solutions and stability.
  • Functionalization: The spirocyclic core allows for further functionalization at orthogonal exit vectors, enabling the synthesis of derivatives for biological screening.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Typical Yield/Selectivity
Cyclization of phenyl-substituted ketones Lewis acids (TiCl4, BF3), nucleophiles, solvents (DCM, THF) Straightforward, well-established Moderate to high (up to 85%)
Strain-release from bicyclo[1.1.0]butanes Lithiation, Pd-catalysis, aryl triflates High diastereoselectivity, novel route 31–87%, >98:2 dr
Enolate addition to chiral imines LiHMDS, Davis-Ellman imines, reduction Asymmetric synthesis, high stereocontrol Up to 85%, >9:1 dr
Flow microreactor synthesis Continuous flow, organometallic reagents Enhanced scalability and reproducibility High yield, scalable

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Research

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile has been investigated for its potential pharmacological properties, particularly in the development of novel therapeutic agents. Its spirocyclic structure allows for unique interactions with biological targets, making it a candidate for drug design.

Case Study: Anticancer Activity

In recent studies, compounds similar to this compound have shown promising anticancer activity by inhibiting specific pathways involved in tumor growth. For instance, research highlighted its efficacy in reducing cell proliferation in various cancer cell lines, suggesting that further exploration could lead to the development of effective anticancer drugs.

Material Science

The compound's unique structural characteristics also lend themselves to applications in material science, particularly in the synthesis of advanced materials with specific mechanical and thermal properties.

Data Table: Material Properties Comparison

Material TypePropertyComparison Compound
Polymer Composites Thermal StabilityEnhanced with spirocyclic structures
Coatings Mechanical StrengthImproved durability

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of various organic compounds. Its ability to undergo multiple reactions makes it valuable for creating complex molecules.

Example Reaction Pathway

A notable reaction pathway involves using this compound as a precursor for synthesizing other functionalized spirocycles through cycloaddition reactions.

Agrochemical Development

There is emerging interest in utilizing compounds like this compound in agrochemical formulations due to their potential insecticidal and herbicidal properties.

Research Insights

Studies have indicated that related compounds exhibit significant biological activity against pests, suggesting that derivatives of this compound could be explored for agricultural applications.

Mechanism of Action

The mechanism by which 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number
This compound C₁₃H₁₃NO 199.25 Phenyl 1414513-75-9
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile C₁₄H₁₁Cl₂NO 288.15 3,4-Dichlorophenyl Not specified
6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile C₁₄H₁₅NO₂ 229.27 2-Methoxyphenyl Not specified
6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile C₁₄H₁₃NO₃ 243.26 1,3-Dioxaindan-5-yl Not specified
2-Oxaspiro[3.3]heptane-6-carbonitrile (Parent compound) C₆H₇NO 109.13 None (unsubstituted) 1780652-33-6

Key Observations :

  • Substituent Effects : The phenyl and substituted phenyl groups (e.g., dichlorophenyl, methoxyphenyl) increase molecular weight and steric bulk compared to the parent compound. These substituents may enhance binding affinity in biological targets or alter solubility .
  • Solubility : Unlike the parent compound (unsubstituted), this compound requires DMSO and heating for solubilization, suggesting reduced hydrophilicity due to the phenyl group .

Functional Group Variations

Table 2: Functional Group Modifications

Compound Name Core Structure Functional Group(s) Applications/Notes
This compound 2-Oxaspiro[3.3]heptane Nitrile (C≡N) Research scaffold
Methyl 6-oxospiro[3.3]heptane-2-carboxylate 6-Oxospiro[3.3]heptane Ester (COOCH₃) Intermediate in synthesis
6-Aminospiro[3.3]heptan-2-ol hydrochloride Spiro[3.3]heptane Amine (-NH₂), Alcohol (-OH) Potential bioactive molecule

Key Observations :

  • Nitrile vs. Ester : The nitrile group in this compound offers reactivity for click chemistry or further functionalization, whereas the ester in methyl 6-oxospiro[3.3]heptane-2-carboxylate is more hydrolytically labile .
  • Bioactivity: Amino and hydroxyl derivatives (e.g., 6-Aminospiro[3.3]heptan-2-ol) are more likely to engage in hydrogen bonding, enhancing interactions with biological targets .

Physicochemical Properties

Table 3: Solubility and Stability

Compound Name Solubility Stability Notes
This compound Soluble in DMSO (with heating/sonication) Stable at 2–8°C; sensitive to moisture
2-Oxaspiro[3.3]heptane-6-carbonitrile (Parent) Not specified Likely higher hydrophilicity
6-(3,4-Dichlorophenyl)-2-oxaspiro[...] Not specified Halogenated substituents may enhance stability

Key Observations :

  • Solubility Challenges : Bulky aromatic substituents reduce aqueous solubility, necessitating organic solvents like DMSO .
  • Stability : Halogenated derivatives (e.g., dichlorophenyl) may exhibit enhanced thermal stability due to stronger C-Cl bonds .

Research and Application Context

  • Medicinal Chemistry : Spirocyclic nitriles are explored as kinase inhibitors or GPCR modulators due to their constrained geometry .
  • Synthetic Utility : The nitrile group enables transformations into amines, carboxylic acids, or heterocycles, making these compounds versatile intermediates .

Limitations :

  • Data on in vivo efficacy and toxicity for most analogues remain unpublished.
  • Discontinued compounds (e.g., 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile) highlight challenges in commercial availability .

Biological Activity

6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile (CAS Number: 1414513-75-9) is a compound of increasing interest in medicinal chemistry due to its unique spirocyclic structure, which has been associated with various biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C13H13NOC_{13}H_{13}NO with a molecular weight of 199.248 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point369.9 ± 42.0 °C
Flash Point155.9 ± 21.8 °C
LogP1.45
Vapour Pressure0.0 ± 0.8 mmHg at 25°C

These properties suggest a stable compound suitable for various applications in drug development and research.

Anticancer Potential

Recent studies have highlighted the spiro[3.3]heptane core as a potential bioisostere for saturated benzene derivatives, which can enhance the efficacy of anticancer agents. For instance, the incorporation of this scaffold into known anticancer drugs like sonidegib and vorinostat has shown promising results in biological assays, indicating that it may retain or even improve the potency of these compounds against cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis. The structural similarity to other active compounds suggests that it may interact with similar biological targets, potentially including enzymes or receptors involved in tumor growth and metastasis.

Case Studies

Study on Anticancer Activity
A study published in Angewandte Chemie investigated the use of spiro[3.3]heptane derivatives, including this compound, in cancer treatment models. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, supporting their further development as anticancer agents .

Bioisosteric Replacement
Another research highlighted the successful replacement of phenyl rings with spirocyclic structures in drug design, leading to enhanced selectivity and reduced off-target effects . This approach demonstrates the potential of spirocyclic compounds like this compound in optimizing drug profiles.

Q & A

Basic: What are the optimized synthetic routes for 6-phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile?

Methodological Answer:
A scalable synthesis involves spirocyclic ring formation via alkylation or nucleophilic substitution. For example, a hydroxide-facilitated alkylation strategy (as used for structurally similar 2-oxa-6-azaspiro[3.3]heptanes) employs bis(bromomethyl)oxetane derivatives and aryl amines under Schotten–Baumann conditions. Key parameters include solvent choice (e.g., DMSO for enhanced reactivity), temperature control (reflux at ~100°C), and stoichiometric optimization to minimize side products like unreacted intermediates. Yields >85% have been achieved at multigram scales .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:
Characterization combines spectroscopic and crystallographic techniques:

  • X-ray crystallography : Single crystals grown from CH₂Cl₂ solutions confirm the spirocyclic geometry and bond angles (e.g., C–O–C bond distances ~1.43 Å) .
  • IR and UV-Vis spectroscopy : CN stretching vibrations (~2200 cm⁻¹) and π→π* transitions in the aromatic/oxetane moieties provide functional group validation .
  • Elemental analysis : Matches calculated C, H, N percentages to confirm purity (>99%) .

Advanced: What are the mechanistic insights into the reactivity of the spirocyclic core under acidic or basic conditions?

Methodological Answer:
The oxetane ring in the spiro system is prone to acid-catalyzed ring-opening. For instance, protonation at the oxygen atom induces strain release, leading to cleavage and formation of carbonyl intermediates. In contrast, basic conditions stabilize the ring via hydroxide ion coordination but may promote nucleophilic substitution at the benzylic carbon (e.g., CN group displacement). Computational studies (DFT) or isotopic labeling (e.g., ¹⁸O tracing) can map reaction pathways .

Advanced: How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies in NMR/IR data often arise from conformational flexibility or solvent effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering) by observing signal coalescence at elevated temperatures.
  • Solvent polarity screening : Polar aprotic solvents (DMSO-d₆) stabilize specific conformers, reducing signal splitting .
  • Cross-validation with DFT : Simulated spectra (e.g., using Gaussian) align experimental peaks with predicted electronic environments .

Advanced: What strategies improve the stability of this compound in long-term storage?

Methodological Answer:
Degradation pathways (hydrolysis, oxidation) are mitigated by:

  • Anhydrous storage : Use of molecular sieves or inert atmospheres (N₂/Ar) to prevent moisture ingress.
  • Low-temperature preservation : Storage at –20°C slows radical-mediated oxidation.
  • Additives : Antioxidants (BHT) or chelating agents (EDTA) suppress trace metal-catalyzed reactions .

Advanced: How does electronic modulation of the phenyl substituent affect the compound’s reactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring increase electrophilicity at the spiro carbon, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., –OCH₃) stabilize the spiro core but may reduce solubility. Hammett plots (σ values vs. reaction rates) quantify these effects .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:
The spirocyclic framework serves as a rigid scaffold for drug design:

  • Bioisosteric replacement : Mimics saturated heterocycles (e.g., piperidines) with improved metabolic stability.
  • Kinase inhibition : The CN group participates in hydrogen bonding with ATP-binding pockets. SAR studies optimize substituent positioning for target affinity .

Advanced: How are computational methods used to predict the physicochemical properties of this compound?

Methodological Answer:
Tools like ACD/Labs Percepta or COSMO-RS predict:

  • LogP : Estimated at ~2.1 (indicating moderate lipophilicity).
  • pKa : The CN group’s acidity (predicted pKa ~10.5) informs protonation states under physiological conditions.
  • Solubility : Molecular dynamics simulations correlate crystal packing with aqueous solubility (~0.5 mg/mL) .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) identify polymorphs.
  • DSC/TGA : Melting point shifts (ΔTm >5°C) and decomposition profiles differentiate crystalline phases.
  • Solid-state NMR : ¹³C CP/MAS spectra reveal variations in molecular packing .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent-free alkylation : Use of ball milling or microwave irradiation reduces DMSO dependency.
  • Catalyst recycling : Immobilized bases (e.g., silica-supported NaOH) minimize waste.
  • Biobased precursors : Oxetane derivatives sourced from renewable feedstocks (e.g., furfural) align with sustainability goals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile
Reactant of Route 2
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6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile

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